(2-Amino-5-cyanophenyl)boronic acid
Description
(2-Amino-5-cyanophenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a cyano (-CN) group at the 5-position. The boronic acid (-B(OH)₂) moiety enables reversible covalent interactions with diols, making it valuable in chemical sensing, drug design, and dynamic combinatorial chemistry.
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
(2-amino-5-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,10H2 |
InChI Key |
VAUSIEBJNLSUPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-cyanophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide precursor using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-coupling reactions with aryl halides or triflates, forming biaryl structures. This reaction is critical for synthesizing complex molecules in drug discovery.
Key Findings:
-
Reaction Conditions : Typically conducted with Pd(PPh₃)₄ (0.1 mol%) and Na₂CO₃ in toluene/MeOH under nitrogen at 80°C .
-
Example : Coupling with 4-cyanobenzeneboronic acid yielded bis-nitrile compounds (51% yield) .
-
Steric Effects : Hindered substrates (e.g., 6-bromo-2-pyridyl derivatives) show reduced reactivity unless paired with less sterically demanding boronic acids .
Table 1: Representative Suzuki Coupling Outcomes
| Substrate | Catalyst | Yield | Reference |
|---|---|---|---|
| 6-Bromo-2-pyridyl | Pd(PPh₃)₄ | 51% | |
| Bromofuran derivative | Pd(PPh₃)₄ | 83% |
Copper-Catalyzed Amination Reactions
The amino group participates in Cu(OAc)₂-mediated couplings with boronic acids to form N-aryl amines.
Key Findings:
-
Reaction Scope : Efficient with electron-deficient boronic acids (e.g., 4-trifluoromethoxyphenylboronic acid, 82% yield) .
-
Conditions : 10 mol% Cu(OAc)₂ in DCE at room temperature for 12–24 hours .
Table 2: Copper-Catalyzed Amination Yields
| Boronic Acid | Product | Yield |
|---|---|---|
| 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)pyridin-2-amine | 80% |
| 4-Trifluoromethoxyphenylboronic acid | N-(4-Trifluoromethoxyphenyl)pyridin-2-amine | 82% |
Bioconjugation with Cysteine Residues
The boronic acid and cyanamide groups enable selective modification of N-terminal cysteine residues in peptides, forming stable benzodiazaborine (BDAB) adducts .
Mechanism:
-
Thiol Addition : The cysteine thiol attacks the cyanamide carbon.
-
B–N Bond Formation : Intramolecular boron-nitrogen coordination stabilizes the product.
Table 3: Bioconjugation Efficiency
| Peptide | Conversion Rate | Conditions |
|---|---|---|
| Cys-Glu | 51% | pH 7.0, 24 h |
| Cys-bombesin | 99% | pH 7.0, 10 equiv 1 |
| C-Ovalbumin | 76% | pH 7.0, 10 equiv 1 |
Cu(I)-Catalyzed Carboxylation
Though not directly reported for (2-amino-5-cyanophenyl)boronic acid, related boronic acid esters undergo carboxylation with CO₂ under Cu(I) catalysis .
Optimal Conditions:
Table 4: Ligand Screening for Carboxylation
| Ligand | CO₂ Trapping (%) | RCY (%) |
|---|---|---|
| DMEDA | 99 | 40 |
| TMEDA | 97 | 49 |
| DBU | 97 | 7 |
Stability and Side Reactions
-
Hydrolysis : The boronic acid group is susceptible to hydrolysis in aqueous media but stabilized by electron-withdrawing cyano substituents.
-
Oxidation : Prolonged exposure to air leads to boroxin formation, mitigated by inert-atmosphere handling.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
(2-Amino-5-cyanophenyl)boronic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it is utilized in the production of active pharmaceutical ingredients such as Perampanel, which is used for treating epilepsy and other neurological disorders . The compound's boronic acid functionality is crucial for its biological activity and interaction with target enzymes.
Inhibition of β-Lactamases
Recent studies have highlighted the role of boronic acids, including this compound, as inhibitors of class C β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria like Acinetobacter. The compound acts as a transition state inhibitor, mimicking the high-energy intermediates in the enzymatic reaction, thereby enhancing its pharmacological profile against resistant strains .
Organic Synthesis
Suzuki Coupling Reactions
this compound is frequently employed in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions demonstrates its utility as a building block in organic synthesis .
Table 1: Summary of Organic Synthesis Applications
Bioconjugation
Bioconjugation Techniques
The compound has been investigated for its potential in bioconjugation, particularly for modifying peptides containing cysteine residues. A novel methodology allows for the direct installation of benzodiazaborines (BDABs) on peptide chains using this compound derivatives. This approach enhances the stability and functionality of bioconjugates, making them valuable tools in chemical biology .
Case Study: Cysteine Modification
In a recent study, this compound was utilized to selectively modify N-terminal cysteine-containing peptides. The reaction demonstrated high conversion rates and selectivity, indicating its potential for developing targeted therapies and diagnostics .
Environmental Applications
Agrochemical Development
The compound is also relevant in the development of agrochemicals. Its boronic acid structure allows it to act as a key intermediate in synthesizing various herbicides and pesticides, contributing to agricultural productivity while addressing pest resistance issues.
Mechanism of Action
The mechanism of action of (2-Amino-5-cyanophenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
Substituent Effects on Acidity (pKa) and Reactivity
The pKa of boronic acids determines their reactivity under physiological conditions. For example:
- 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) have pKa values >8.5, limiting their utility at physiological pH (~7.4) .
- Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) exhibit pKa values influenced by through-space electronic effects rather than substituent σ values, maintaining similar acidity across derivatives .
- This balance could enhance its suitability for biomedical applications .
Antiproliferative Activity
Several boronic acids exhibit anticancer properties via proteasome inhibition or targeting serine hydrolases:
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar IC50 values (0.2251 µM and 0.1969 µM, respectively) in triple-negative breast cancer cells .
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
- (2-Amino-5-cyanophenyl)boronic acid: While direct data is unavailable, its amino group may facilitate target binding (e.g., HDACs or proteasomes), while the cyano group could stabilize transition states in enzyme inhibition.
Diagnostic Utility
Boronic acids are used to detect β-lactamase-producing pathogens:
- Phenylboronic acid outperforms APBA (aminophenylboronic acid) in diagnostic accuracy due to optimized steric and electronic profiles .
- This compound: The cyano group may enhance specificity for certain β-lactamases, though its diagnostic performance remains untested.
Solubility and Stability
- Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in cell culture media, limiting in vitro assays .
- This compound: The hydrophilic amino group likely improves aqueous solubility compared to highly lipophilic derivatives (e.g., pyren-1-yl), though the cyano group may reduce it slightly.
Comparative Data Table
Biological Activity
(2-Amino-5-cyanophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and biosensing. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to an aromatic ring with amino and cyano substituents. The presence of these functional groups is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives bearing similar structures can lead to cell cycle arrest in the G2/M phase, which is indicative of their potential as anticancer agents. In one study, compounds related to this structure demonstrated IC50 values ranging from 1.45 to 4.25 μM against several cancer cell lines, highlighting their potency .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | HEp-2 | 1.45 | G2/M phase arrest |
| Compound 19 | NCI-H460 | 4.25 | G2/M phase arrest |
| Compound 19 | LN-229 | 3.00 | G2/M phase arrest |
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including proteases and glycosidases. The boronic acid moiety is known to form reversible covalent bonds with the active site serine or cysteine residues in these enzymes, leading to inhibition. This mechanism has been exploited in the design of inhibitors for therapeutic applications .
Biosensing Applications
The compound's ability to interact with cis-diol-containing molecules has made it valuable in biosensing technologies. Boronic acids, including this compound, can form stable complexes with sugars and other diols, which can be utilized in the development of sensors for glucose and other biomolecules . Recent advances have shown that boronic acid-functionalized materials can enhance the sensitivity and specificity of biosensors.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various boronic acids, this compound derivatives were tested against pancreatic adenocarcinoma cell lines. The results indicated selective toxicity towards cancer cells while sparing normal peripheral blood mononuclear cells (PBMC), suggesting a therapeutic window for clinical applications .
Case Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibitors revealed that this compound effectively inhibited dipeptidyl peptidases (DPPs), which are implicated in various diseases, including diabetes and cancer. The study demonstrated that the compound could significantly reduce enzyme activity at low concentrations, showcasing its potential as a therapeutic agent .
Q & A
Basic: What are the recommended strategies for synthesizing and characterizing (2-Amino-5-cyanophenyl)boronic acid?
Methodological Answer:
Synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation to introduce the boronic acid group to the aromatic ring. Post-synthesis, characterization requires tandem techniques:
- Nuclear Magnetic Resonance (NMR): ¹¹B NMR confirms boronic acid presence, while ¹H/¹³C NMR resolves substituent positions.
- Mass Spectrometry (MS): MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix avoids boroxine formation by in situ esterification, enabling accurate mass determination .
- HPLC Purity Analysis: Reverse-phase HPLC with UV detection at 254 nm ensures ≥95% purity, critical for biological studies .
Basic: How do researchers study the interaction of this compound with diols or glycoproteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the boronic acid on carboxymethyl dextran-coated gold surfaces. Measure binding kinetics (ka/kd) with glycoproteins like RNase B under varying pH and buffer conditions to assess selectivity .
- Fluorescence Titration: Use stopped-flow kinetics to determine kon/koff values for sugar binding (e.g., D-fructose > D-glucose) at physiological pH, correlating with thermodynamic affinity .
Advanced: How can LC-MS/MS methods be optimized to detect trace impurities of boronic acids in drug substances?
Methodological Answer:
- Triple Quadrupole LC-MS/MS: Operate in MRM mode with ESI+ ionization. For this compound, optimize transitions (e.g., m/z 177 → 135) and use HILIC columns for polar impurity separation .
- Validation Parameters: Follow ICH guidelines:
- LOD/LOQ: Achieve ≤0.1 ppm via signal-to-noise ≥3/10.
- Accuracy: Spike recovery (90–110%) in Lumacaftor matrix .
Advanced: What challenges arise in MALDI-MS analysis of peptide-boronic acid conjugates, and how are they resolved?
Methodological Answer:
- Challenge: Boroxine formation during desorption obscures molecular ion peaks.
- Solution: Derivatize with pinacol or use DHB matrix for on-plate esterification, suppressing trimerization. For branched peptides, employ MS/MS sequencing with collision-induced dissociation (CID) to resolve boronic acid positions .
Advanced: How is computational modeling applied to design boronic acid-based drugs using this compound?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite to simulate binding to proteasomes or serine hydrolases. Focus on reversible covalent interactions with catalytic threonine residues .
- Bioisosteric Replacement: Replace carboxyl or carbonyl groups with boronic acid to enhance binding affinity (e.g., Bortezomib’s peptidomimetic design) .
Advanced: How do kinetic studies inform the design of boronic acid-based glucose sensors?
Methodological Answer:
- Stopped-Flow Fluorescence: Measure kon values (e.g., D-fructose: 1.2×10³ M⁻¹s⁻¹) to optimize sensor response times. Adjust aryl substituents (e.g., electron-withdrawing groups) to accelerate diol binding .
- pH Optimization: Operate near the boronic acid’s pKa (∼8.5) to balance binding capacity and physiological compatibility .
Advanced: What methodologies evaluate the anticancer activity of this compound against glioblastoma or tubulin polymerization?
Methodological Answer:
- Cell Viability Assays: Treat glioblastoma cells (U87) with 0.1–100 μM compound. Measure IC50 via MTT assay after 72 hrs .
- Tubulin Polymerization Inhibition: Use fluorescence-based in vitro assays (e.g., porcine brain tubulin + 10 μM compound). Compare IC50 to combretastatin A-4 (positive control) .
Advanced: How is thermogravimetric analysis (TGA) used to assess thermal stability for flame-retardant applications?
Methodological Answer:
- Degradation Pathways: Heat samples at 10°C/min under N₂. Calculate residual mass (%) at 600°C. Boronic acids with electron-deficient aryl groups show higher char residue (e.g., 25% at 600°C) due to crosslinking .
- Kinetic Analysis: Apply Flynn-Wall-Ozawa method to determine activation energy (Ea) for decomposition, correlating with flame-retardant efficiency .
Advanced: How are photoresponsive boronic acid systems engineered for controlled drug release?
Methodological Answer:
- Azobenzene-Boronic Acid Conjugates: Synthesize ortho-azo derivatives. Irradiate with 450 nm light to isomerize E→Z, enhancing diol binding 20-fold. Use in hydrogels for glucose-triggered insulin release .
- Covalent Adaptable Networks: Crosslink PEG star polymers with photoswitchable boronic esters. Modulate stiffness via visible light (e.g., 365 vs. 525 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
